molecular formula C19H13NS B3055849 2-Biphenyl-4-YL-benzo[D]thiazole CAS No. 67362-98-5

2-Biphenyl-4-YL-benzo[D]thiazole

Cat. No. B3055849
CAS RN: 67362-98-5
M. Wt: 287.4 g/mol
InChI Key: MBERSLSESCKEED-UHFFFAOYSA-N
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Description

“2-Biphenyl-4-YL-benzo[D]thiazole” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is part of the structure of many biologically active compounds and is used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in medicinal chemistry. The methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The structure of “this compound” consists of a central thiophene ring and two terminal thiazole rings . The thiazole rings are approximately coplanar with the thiophene ring .


Chemical Reactions Analysis

Thiazoles are known to have potent biological applications. They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Security Ink Application

A novel molecule closely related to 2-Biphenyl-4-YL-benzo[D]thiazole has been developed for use as a security ink. The molecule, identified as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, exhibits morphology-dependent fluorochromism, enabling it to change color based on mechanical force or pH changes. This makes it suitable for security applications without the need for additional covering agents (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial properties. In a study, phosphoramidate derivatives exhibited notable inhibition against various bacterial strains and fungi, with minimum inhibitory concentrations in the range of 10.0–15.0 µg/mL (S. Reddy et al., 2018).

Electroluminescent Properties

Compounds featuring this compound structures have been explored for their electroluminescent properties. Novel compounds like BCzBTZ and CzBBTZ have shown potential as electroluminescent emitters in devices, demonstrating deep-blue fluorescence suitable for display technologies (Yongqi Bai et al., 2016).

Future Directions

Benzothiazole derivatives, including “2-Biphenyl-4-YL-benzo[D]thiazole”, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and potential applications in pharmaceuticals .

properties

IUPAC Name

2-(4-phenylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NS/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBERSLSESCKEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564315
Record name 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67362-98-5
Record name 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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